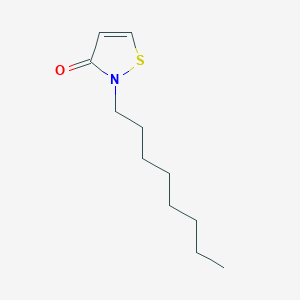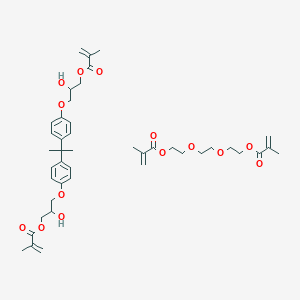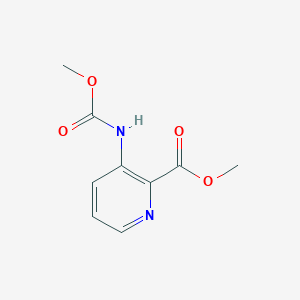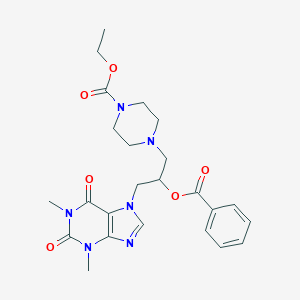
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-, is a synthetic compound that belongs to the xanthine class of drugs. It is a bronchodilator drug that is used to treat respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline works by relaxing the smooth muscles in the airways, which makes it easier to breathe.
Mecanismo De Acción
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of the smooth muscles in the airways, which makes it easier to breathe. Theophylline also has an inhibitory effect on the release of histamine, leukotrienes, and other inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Theophylline has a number of biochemical and physiological effects. It increases heart rate and cardiac output, which can lead to an increase in blood pressure. It also increases diuresis and causes a shift of potassium from the intracellular to the extracellular compartment. Theophylline can also cause gastrointestinal disturbances, such as nausea, vomiting, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, Theophylline has some limitations for lab experiments. It has a narrow therapeutic index, which means that the dose needs to be carefully controlled to avoid toxicity. It also has a number of side effects, which can affect the results of experiments.
Direcciones Futuras
There are a number of future directions for the study of Theophylline. One area of research is the development of new formulations of Theophylline that have improved pharmacokinetic properties. Another area of research is the investigation of the use of Theophylline in the treatment of other conditions, such as heart failure and cerebral ischemia. Theophylline has also been shown to have potential as an anti-cancer agent, and further research in this area is warranted.
Métodos De Síntesis
Theophylline can be synthesized by a variety of methods, including the Fischer indole synthesis, the Knorr pyrazole synthesis, and the Pictet-Spengler reaction. The most commonly used method for the synthesis of Theophylline is the Fischer indole synthesis. This method involves the reaction of 2,6-dichloro-4-nitrophenol with ethyl glycinate to form 7-ethyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-one. This compound is then treated with benzoyl chloride to form Theophylline.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied for its therapeutic effects in the treatment of respiratory conditions. It has also been studied for its potential use in the treatment of other conditions, such as heart failure, cerebral ischemia, and cancer. Theophylline has been shown to have anti-inflammatory, immunomodulatory, and antioxidant properties. It has also been shown to improve cognitive function and memory.
Propiedades
Número CAS |
19977-14-1 |
|---|---|
Nombre del producto |
Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)- |
Fórmula molecular |
C24H30N6O6 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
ethyl 4-[2-benzoyloxy-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30N6O6/c1-4-35-24(34)29-12-10-28(11-13-29)14-18(36-22(32)17-8-6-5-7-9-17)15-30-16-25-20-19(30)21(31)27(3)23(33)26(20)2/h5-9,16,18H,4,10-15H2,1-3H3 |
Clave InChI |
SBCDETAPNIEMGJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



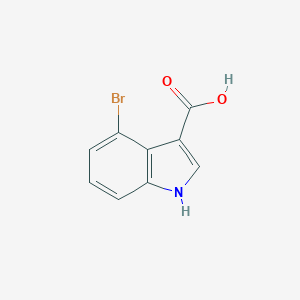
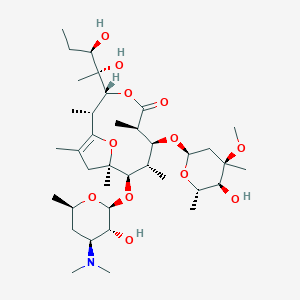
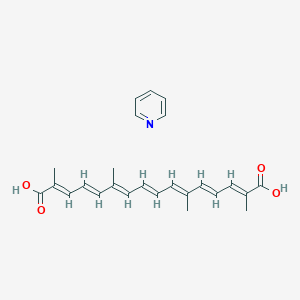

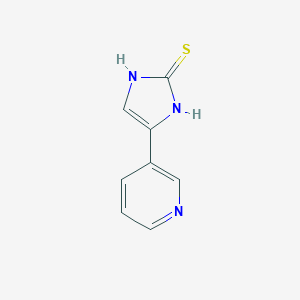
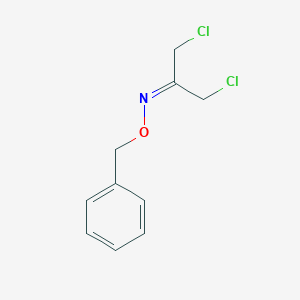
![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)
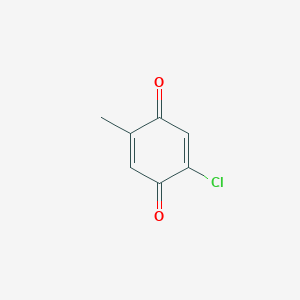
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
